5-HT2A Receptor Binding Affinity: Brolamfetamine vs. DOM — A 12- to 32-Fold Advantage
Brolamfetamine (as the R(−) enantiomer) demonstrates an approximately 12-fold higher affinity for rat cortical 5-HT2A receptors compared to R(−)DOM when measured with the agonist radioligand [125I]DOI (Ki = 0.4 nM vs. 4.8 nM) [1]. At cloned human 5-HT2A receptors, the affinity difference is even more pronounced, with (±)-DOB exhibiting a Ki of 0.6 nM compared to 19 nM for DOM—a 32-fold difference [2]. This affinity gap is directly attributable to the 4-position substituent (Br in DOB vs. CH₃ in DOM) and demonstrates that the bromo substituent is near-optimal for 5-HT2A receptor interaction within the DOx series [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | R(−)DOB: Ki = 0.4 nM (rat cortical, [125I]DOI); (±)-DOB: Ki = 0.6 nM (cloned human, [125I]DOI) |
| Comparator Or Baseline | R(−)DOM: Ki = 4.8 nM (rat cortical, [125I]DOI); DOM: Ki = 19 nM (cloned human, [125I]DOI) |
| Quantified Difference | 12-fold (rat) to 32-fold (human) higher affinity for DOB vs. DOM |
| Conditions | Rat cortical homogenate 5-HT2A binding with [125I]DOI radioligand [1]; cloned human 5-HT2A receptors expressed in cell lines with [125I]DOI [2] |
Why This Matters
For receptor binding studies requiring high-affinity 5-HT2A occupancy at low nanomolar concentrations, brolamfetamine provides substantially greater signal-to-noise than DOM, enabling more sensitive competition binding assays and reducing the required ligand concentration.
- [1] Data from Glennon et al. as compiled in: Canal CE, Morgan D. Head-twitch response in rodents. Table 3: Affinities of Selected Agents for Rat Cortical 5-HT2A Receptors Labeled with Different Radioligands. In: Halberstadt AL, Vollenweider FX, Nichols DE, eds. Behavioral Neurobiology of Psychedelic Drugs. Curr Top Behav Neurosci. 2018;36:179-207. doi:10.1007/7854_2017_476. PMID: 28512682. View Source
- [2] Nelson DL, Lucaites VL, Wainscott DB, Glennon RA. Comparisons of hallucinogenic phenylisopropylamine binding affinities at cloned human 5-HT2A, -HT(2B) and 5-HT2C receptors. Naunyn Schmiedebergs Arch Pharmacol. 1999 Jan;359(1):1-6. doi:10.1007/pl00005315. PMID: 9933142. View Source
